5,10-Dihydro-5,10-dimethylphenazine
Overview
Description
5,10-Dihydro-5,10-dimethylphenazine is a derivative of phenazine, a nitrogen-containing heterocycle. This compound has been the subject of various studies due to its interesting chemical properties and potential applications in fields such as electroluminescent devices and as a precursor for anti-tumor agents.
Synthesis Analysis
The synthesis of 5,10-dihydro-5,10-dimethylphenazine derivatives has been achieved through different methods. An efficient method for the synthesis of 5,10-diaryldihydrophenazine was developed using a Pd(0)-mediated cross-coupling reaction, which is significant for the production of materials with excellent properties for electroluminescent devices . Other related compounds have been synthesized as intermediates for the development of potential anti-tumor agents, showcasing the versatility of dihydrophenazine derivatives in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 5,10-dihydro-5,10-dimethylphenazine has been elucidated using X-ray crystallography. The crystal structure of a related compound, 5-methyl-5,10-dihydrophenarsazine, revealed an orthorhombic space group with the central ring in a boat conformation . Additionally, the molecular and crystal structure of 5,10-dihydro-5,10-dimethylphenaziniumtriiodide has been reported, providing insights into the solid-state properties of these compounds .
Chemical Reactions Analysis
5,10-Dihydro-5,10-dimethylphenazine undergoes various chemical reactions, including oxidation to form iodine-containing solids . The reaction of 5,10-dialkyl-substituted 5,10-dihydrophenazine with hydrobromic acid in dimethyl sulfoxide results in the synthesis of 10-alkyl-2(10H)-phenazinone, demonstrating the reactivity of the dihydrophenazine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,10-dihydro-5,10-dimethylphenazine derivatives have been extensively studied. The compound forms an ionic complex with tetracyanoquinodimethane at room temperature, which can be explained without the need for a reversible nonionic-to-ionic transition . The fluorescence and fluorescence excitation spectra of the radical cation of 5,10-dihydro-5,10-dimethylphenazine have been recorded in liquid solution at room temperature, indicating its high stability and potential for practical applications . Additionally, resonance Raman spectroscopy has been used to study the free radical cations of dihydrophenazine derivatives, providing valuable information on their structural changes upon radical formation .
Scientific Research Applications
Photophysical Properties and Spectroscopy
- The photophysical properties of 5,10-Dihydro-5,10-dimethylphenazine (DHDMP) have been extensively studied. Research shows that DHDMP exhibits unique fluorescence properties in liquid solutions, including a specific fluorescence lifetime and quantum yield. These findings are significant as DHDMP is one of the few organic radical cations with detailed photophysical data available at room temperature, highlighting its potential in practical applications involving radical cations (Zimmer, Hoppmeier, & Schweig, 1998).
Molecular and Crystal Structure Analysis
- Studies have been conducted on the molecular and crystal structure of 5,10-Dihydro-5,10-dimethylphenazine derivatives. For example, research on the 5,10-dihydro-5,10-dimethylphenaziniumtriiodide compound reveals distinct lattice structures, providing insights into the material's physical properties. This structural analysis is crucial for understanding the compound's chemical behavior and potential applications in material science (Keller, Moroni, Nöthe, Scherz, & Weiss, 1978).
Chemical Reactivity and Derivative Synthesis
- The reactivity of 5,10-Dihydro-5,10-dimethylphenazine has been explored in various chemical processes. For instance, its interaction with hydrobromic acid in specific solvents leads to the synthesis of phenazinone derivatives. Such studies are vital for developing new synthetic pathways and understanding the reactivity of this compound (Sugimoto, Yoshino, Watanabe, Mizuno, & Uehara, 1999).
Applications in Energy Storage and Sensing
- 5,10-Dihydro-5,10-dimethylphenazine has potential applications in energy storage systems. Research on nanohybrids incorporating this compound as an electrode material in organic batteries suggests its effectiveness in enhancing energy storage capabilities (Ham et al., 2020).
- Additionally, it has been employed in the development of glucose sensors, where its role as a mediator in conjunction with enzymes demonstrates its utility in biosensing technologies (Kulys, Palaima, & Urbelis, 1998).
Safety And Hazards
properties
IUPAC Name |
5,10-dimethylphenazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTGSIMRZRYNEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C31)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302286 | |
Record name | 5,10-Dihydro-5,10-dimethylphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,10-Dihydro-5,10-dimethylphenazine | |
CAS RN |
15546-75-5 | |
Record name | 5,10-Dihydro-5,10-dimethylphenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15546-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 149969 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15546-75-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,10-Dihydro-5,10-dimethylphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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